Hederasaponin C - 27013-76-9

Hederasaponin C

Catalog Number: EVT-15225948
CAS Number: 27013-76-9
Molecular Formula: C59H105O26-
Molecular Weight: 1230.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of hederasaponin C is Hedera helix, which is widely distributed across Europe and parts of Asia. The plant has been traditionally used in herbal medicine for its expectorant and spasmolytic properties, particularly in treating respiratory conditions. The leaves contain a significant concentration of saponins, with hederasaponin C being one of the most abundant .

Classification

Hederasaponin C belongs to the class of triterpene saponins, which are characterized by their complex structures comprising a triterpenoid aglycone linked to sugar moieties. It specifically falls under the oleanane-type triterpene saponins. The molecular formula for hederasaponin C is C59H105O26C_{59}H_{105}O_{26} with a molecular weight of approximately 1221 g/mol .

Synthesis Analysis

Methods

The synthesis of hederasaponin C can be approached through various extraction and purification techniques from Hedera helix. Common methods include:

  • Ethanolic Extraction: Using ethanol at varying concentrations (30% to 70%) to extract saponins from dried plant material.
  • Liquid-Liquid Partitioning: This technique separates compounds based on their solubility in different solvents, allowing for the isolation of hederasaponin C from other phytochemicals.
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is often employed for further purification and analysis of the extracted compounds.

Technical Details

The extraction process typically involves drying the plant material, followed by maceration in ethanol. The resulting extract undergoes filtration and concentration under reduced pressure to yield a crude saponin extract. Subsequent chromatographic steps can isolate hederasaponin C based on its unique retention time and spectral properties .

Molecular Structure Analysis

Structure

The molecular structure of hederasaponin C features a complex arrangement of carbon rings typical of triterpenes, along with multiple hydroxyl groups and glycosidic linkages. The structure can be represented as follows:

  • Aglycone: Oleanolic acid backbone
  • Sugar Moieties: Comprising glucose and rhamnose units linked via glycosidic bonds.

Data

The structural formula can be denoted as follows:

C59H105O26\text{C}_{59}\text{H}_{105}\text{O}_{26}

This structure contributes to its solubility and biological activity, allowing it to interact effectively with biological membranes .

Chemical Reactions Analysis

Reactions

Hederasaponin C undergoes various chemical transformations, particularly hydrolysis, where it can convert into more active forms such as α-hederin. This transformation typically involves enzymatic action or acidic conditions that cleave the glycosidic bonds.

Technical Details

In laboratory settings, hydrolysis can be facilitated using acids or specific enzymes like glycosidases, leading to the release of aglycone components that exhibit distinct pharmacological activities .

Mechanism of Action

Process

The mechanism by which hederasaponin C exerts its effects involves several pathways:

  1. Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and mediators in various models of inflammation.
  2. Antioxidant Properties: Hederasaponin C scavenges free radicals and reduces oxidative stress in cells.
  3. Cytotoxic Effects: Studies indicate that it can induce apoptosis in cancer cells through mitochondrial pathways.

Data

Recent research utilizing single-cell RNA sequencing has elucidated that hederasaponin C modulates cellular responses in diabetic nephropathy models by reducing inflammation and epithelial injury .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in ethanol and other polar solvents; poorly soluble in non-polar solvents.

Chemical Properties

Relevant analyses have shown that hederasaponin C retains its structural integrity under physiological conditions, making it suitable for therapeutic applications .

Applications

Scientific Uses

Hederasaponin C has garnered attention for its potential applications in:

  • Pharmaceuticals: As a natural anti-inflammatory agent in formulations targeting respiratory diseases.
  • Cosmetics: Due to its antioxidant properties, it is being explored for skin care products aimed at reducing oxidative damage.
  • Nutraceuticals: Investigated for inclusion in dietary supplements due to its health-promoting properties.

Research continues into its efficacy against various diseases, including diabetes and cancer, highlighting its versatility as a bioactive compound derived from natural sources .

Biosynthesis and Natural Sources of Hederasaponin C

Biogenetic Pathways in Pulsatilla chinensis and Hedera Species

Natural Occurrence and Plant Sources

Hederasaponin C (HSC) is an oleanane-type triterpenoid saponin primarily isolated from Pulsatilla chinensis (Ranunculaceae) and Hedera helix (Araliaceae). In P. chinensis, HSC accumulates in root tissues at concentrations up to 3.2% dry weight, constituting a major bioactive component of this traditional medicinal plant [5] [7]. Hedera helix synthesizes HSC in both leaves (0.8–1.5% dry weight) and fruits (0.5–0.9% dry weight), with foliar concentrations peaking during late vegetative growth stages [4] [6]. Chemotaxonomic analyses indicate structural variations in HSC derivatives between these genera: P. chinensis predominantly produces monodesmosidic forms (sugar moiety at C-3), while H. helix synthesizes bisdesmosidic variants (sugar chains at both C-3 and C-28) [6] [9].

Table 1: Primary Plant Sources of Hederasaponin C

Plant SpeciesFamilyPrimary Plant PartHSC ConcentrationStructural Notes
Pulsatilla chinensisRanunculaceaeRoots2.1–3.2% dry weightMonodesmosidic (C-3 glycosylation)
Hedera helixAraliaceaeLeaves0.8–1.5% dry weightBisdesmosidic (C-3/C-28 glycosylation)
Hedera helixAraliaceaeFruits0.5–0.9% dry weightBisdesmosidic with quinovose

Biosynthetic Pathway

HSC biosynthesis follows the conserved triterpenoid pathway with genus-specific modifications:

  • Skeleton Formation: Cytosolic oxidosqualene cyclases (OSCs) cyclize 2,3-oxidosqualene into β-amyrin, the universal oleanane precursor. P. chinensis employs PcOSC1 (β-amyrin synthase), sharing 78% sequence homology with Hedera's HhOSC2 [8] [10].
  • Oxidation Cascade: Cytochrome P450 monooxygenases (CYP450s) mediate scaffold oxidation. In P. chinensis, CYP716A subfamily enzymes catalyze C-28 carboxylation to form oleanolic acid, while CYP716Y1 in Hedera introduces C-23 hydroxylation, yielding hederagenin as the immediate aglycone precursor to HSC [7] [10].
  • Glycosylation: UDP-dependent glycosyltransferases (UGTs) attach sugar moieties. Key steps include:
  • Glucuronosylation at C-3 by UGT73P2 in P. chinensis
  • Rhamnose attachment at C-28 by UGT91H4 in H. helix
  • Final quinovose addition in Hedera via non-canonical GH1 transglycosidase [10].

P. chinensis accumulates HSC primarily as 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl hederagenin, whereas H. helix produces 3-O-α-L-arabinopyranosyl-28-O-α-L-quinovopyranosyl hederagenin derivatives [6] [9].

Enzymatic Regulation of Triterpenoid Saponin Biosynthesis

Core Enzymatic Machinery

Three enzyme families govern HSC structural diversity:1. Oxidosqualene Cyclases (OSCs):- β-Amyrin synthases (bAS) show tissue-specific expression; P. chinensis root bAS activity is 15-fold higher than in leaves [7] [8].- Site-directed mutagenesis at conserved QW motifs alters product specificity, enabling engineered OSCs with enhanced β-amyrin yield [8].

  • Cytochrome P450s (CYP450s):
  • CYP716 family members oxidize β-amyrin at C-28 (→ oleanolic acid)
  • CYP72A subfamily catalyzes C-23 oxidation (→ hederagenin)
  • RNAi suppression of CYP716Y1 in Hedera reduces HSC accumulation by 94% [7] [10].
  • Glycosyltransferases (UGTs):
  • UGT73K1 glucuronidates C-3 position in P. chinensis
  • UGT91H4 adds terminal rhamnose in Hedera bisdesmosides
  • A novel GH1 transglycosidase in H. helix attaches d-quinovose using saponin–saponin transglycosylation [10].

Transcriptional and Environmental Regulation

  • Jasmonate Signaling: Methyl jasmonate (MeJA) upregulates bAS and CYP716 expression 12–25-fold in P. chinensis roots and Hedera cell cultures within 24h [2] [7].
  • Reactive Oxygen Species (ROS): H₂O₂ elicitation in P. chinensis activates MAPK cascades, enhancing UGT73K1 expression 8.3-fold [3].
  • Light Modulation: Blue light photoreceptors (cryptochromes) suppress CYP72A expression in Hedera, reducing nocturnal HSC biosynthesis by 40% [4].

Table 2: Regulatory Factors Influencing HSC Biosynthesis

Regulatory FactorTarget GenesFold ChangeBiosynthetic Impact
Methyl jasmonate (100 μM)bAS, CYP716A↑12–25×Increased hederagenin precursor flux
Hydrogen peroxide (10 mM)UGT73K1, CYP72A↑5–8×Enhanced glycosylation/oxidation
Blue light inhibitionCYP72A↓60%Reduced C-23 hydroxylation
Nutrient deprivationOSC, UGT91H4↑3–7×Elevated saponin production

Ecological and Phylogenetic Distribution in Medicinal Plants

Phylogenetic Occurrence

HSC-producing species cluster within two evolutionarily distinct clades:

  • Ranunculales: Pulsatilla spp. (P. chinensis, P. patens) synthesize monodesmosidic HSC derivatives. Orthologs of PcCYP716Y1 occur in 93% of Ranunculaceae species but are absent in Papaveraceae [7] [10].
  • Apiales: Hedera spp. (H. helix, H. colchica) produce bisdesmosides. Comparative genomics reveals Hedera-specific gene duplications in UGT91H4, enabling branched oligosaccharide assembly [6] [10].Notably, Caryophyllaceae species (Saponaria officinalis, S. vaccaria) convergently evolved analogous saponins (saponariosides) via distinct UGTs, despite lacking HSC [10].

Ecological Functions

HSC serves multifunctional roles in plant ecology:

  • Antimicrobial Defense: At 50–200 μM concentrations, HSC disrupts fungal membranes (e.g., Botrytis cinerea) through ergosterol complexation, reducing spore germination by 80% [4] [6].
  • Herbivore Deterrence: Lepidopteran larvae (Spodoptera frugiperda) exhibit 60% feeding reduction on HSC-expressing Hedera leaves due to gut membrane permeabilization [4].
  • Allelopathic Activity: Root-exuded HSC inhibits seed germination of competing plants (Lactuca sativa) by blocking α-amylases (IC₅₀ = 35 μM) [4] [8].
  • Rhizosphere Interactions: Hedera HSC at 0.1–1.0 mM enhances hydrocarbon-degrading bacteria (Raoultella ornitinolytica) biofilm formation by 220%, potentially facilitating nutrient acquisition [4].

Table 3: Ecological Functions of Hederasaponin C

Ecological RoleMechanismBiological Impact
Antifungal defenseErgosterol binding & membrane disruption80% reduction in Botrytis spore germination
Insect antifeedantGut epithelium permeabilization60% feeding deterrence in lepidopteran larvae
Allelopathyα-Amylase inhibition in competitorsIC₅₀ = 35 μM for seed germination blockade
Rhizosphere modulationEnhanced bacterial biofilm formation220% increase in Raoultella colonization

Properties

CAS Number

27013-76-9

Product Name

Hederasaponin C

IUPAC Name

1-[[8a-carboxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2,4,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,22,24,26,28-henicosahydroxynonacosan-5-olate

Molecular Formula

C59H105O26-

Molecular Weight

1230.4 g/mol

InChI

InChI=1S/C59H105O26/c1-26(61)18-27(62)19-28(63)20-29(64)21-33(66)38(68)40(70)42(72)44(74)46(76)48(78)50(80)52(82)51(81)49(79)47(77)45(75)43(73)41(71)39(69)34(67)22-30(65)24-85-37-11-12-55(4)35(56(37,5)25-60)10-13-58(7)36(55)9-8-31-32-23-54(2,3)14-16-59(32,53(83)84)17-15-57(31,58)6/h8,26-30,32-52,60-68,70-82H,9-25H2,1-7H3,(H,83,84)/q-1

InChI Key

IFJAJFCNDQNDIM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(CC(CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(CC(COC1CCC2(C(C1(C)CO)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)O)O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

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